

Application Notes and Protocols for Biotin-PEG8-Alkyne in Super-Resolution Microscopy

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Compound of Interest

Compound Name: Biotin-PEG8-Alkyne

Cat. No.: B12370134

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Introduction

Biotin-PEG8-Alkyne is a versatile chemical tool that has gained significant traction in the field of super-resolution microscopy. This reagent combines the high-affinity binding of biotin to streptavidin with the bioorthogonal reactivity of an alkyne group, all connected by a flexible polyethylene glycol (PEG) linker. This unique structure enables a two-step labeling strategy that offers high specificity and labeling density, crucial for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). These methods bypass the diffraction limit of light, allowing for the visualization of cellular structures with unprecedented detail.

The core of this approach lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne group of **Biotin-PEG8-Alkyne** reacts with an azide-modified target molecule to form a stable triazole linkage.^{[1][2]} The PEG8 linker enhances the solubility and bioavailability of the molecule while providing a flexible spacer that minimizes steric hindrance.^[3] This application note provides an overview of the applications of **Biotin-PEG8-Alkyne** in super-resolution microscopy, along with detailed protocols for its use in STORM and DNA-PAINT.

Principle of the Technology

The use of **Biotin-PEG8-Alkyne** in super-resolution microscopy follows a pre-targeting or two-step labeling strategy. First, a biomolecule of interest within a cell is metabolically, genetically, or immunochemically labeled with an azide group. This is achieved by introducing azide-containing precursors (e.g., unnatural amino acids or sugars) that are incorporated into newly synthesized proteins or glycans.[4] Subsequently, the cells are treated with **Biotin-PEG8-Alkyne**. The alkyne group on this reagent then "clicks" with the azide-modified biomolecule.[2] The biotin tag serves as a high-affinity handle for the subsequent binding of a streptavidin-fluorophore conjugate for STORM or a streptavidin-oligonucleotide conjugate for DNA-PAINT. This modular approach allows for flexible and robust labeling of subcellular structures for nanoscale imaging.

Key Advantages of Biotin-PEG8-Alkyne in Super-Resolution Microscopy

- **High Labeling Density:** Click chemistry enables the efficient and covalent labeling of target molecules, leading to a high density of fluorophores, which is a critical requirement for high-quality super-resolution imaging.
- **Specificity and Bioorthogonality:** The azide-alkyne reaction is highly specific and does not interfere with native biological processes, minimizing off-target labeling and background signal.
- **Versatility:** The biotin-streptavidin interaction allows for the use of a wide range of streptavidin-conjugated probes, including various organic fluorophores for STORM and DNA docking strands for DNA-PAINT.
- **Improved Solubility and Reduced Steric Hindrance:** The hydrophilic PEG8 linker improves the water solubility of the reagent and provides a flexible spacer, which can minimize steric hindrance during the binding of streptavidin conjugates.

Quantitative Data Summary

Parameter	Labeling Method	Achieved Resolution/Efficiency	Super-Resolution Technique	Reference
Resolution	Click Chemistry with L-azidohomoalanine (L-AHA) and Alexa Fluor 647 alkyne	~20-30 nm lateral resolution	dSTORM	
Labeling Density	Metabolic labeling with azido sugars and click chemistry	Sufficient for resolving individual membrane proteins	dSTORM	
Signal-to-Noise Ratio	Fluorogenic DNA-PAINT probes	Up to 57-fold fluorescence increase upon binding	DNA-PAINT	
Imaging Speed	Protein-assisted DNA-PAINT	~10-fold faster than conventional DNA-PAINT	DNA-PAINT	
Labeling Efficiency Comparison	Click Chemistry vs. Carbodiimide Coupling	Higher extent and efficiency of labeling with click chemistry	Not specified	

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with Biotin-PEG8-Alkyne for dSTORM Imaging

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid followed by click chemistry with **Biotin-PEG8-Alkyne** and subsequent

dSTORM imaging.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Methionine-free cell culture medium
- L-Azidohomoalanine (AHA)
- **Biotin-PEG8-Alkyne**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Streptavidin-Alexa Fluor 647 (or other STORM-compatible fluorophore)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer

Procedure:

- Metabolic Labeling:
 1. Replace the regular culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
 2. Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 50 μ M.

3. Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins.
- Cell Fixation and Permeabilization:
 1. Wash the cells three times with pre-warmed PBS.
 2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 3. Wash the cells three times with PBS.
 4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 5. Wash the cells three times with PBS.
 - Click Chemistry Reaction:
 1. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
 - 10 μ L of 10 mM **Biotin-PEG8-Alkyne** in DMSO
 - 20 μ L of 50 mM CuSO₄ in water
 - 20 μ L of 50 mM THPTA in water
 - 50 μ L of 100 mM sodium ascorbate in water (freshly prepared)
 - 900 μ L of PBS
 2. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
 3. Wash the cells three times with PBS.
 - Streptavidin Labeling:
 1. Block the cells with 3% BSA in PBS for 30 minutes at room temperature.

2. Incubate the cells with streptavidin-Alexa Fluor 647 (or another suitable fluorophore) diluted in blocking buffer (typically 1-2 µg/mL) for 1 hour at room temperature.
 3. Wash the cells three times with PBS.
- dSTORM Imaging:
 1. Replace the PBS with dSTORM imaging buffer.
 2. Proceed with dSTORM imaging on a super-resolution microscope.

Protocol 2: Labeling of Cellular Structures for DNA-PAINT Imaging using Biotin-PEG8-Alkyne

This protocol outlines the labeling of azide-modified cellular targets with **Biotin-PEG8-Alkyne** for subsequent DNA-PAINT imaging.

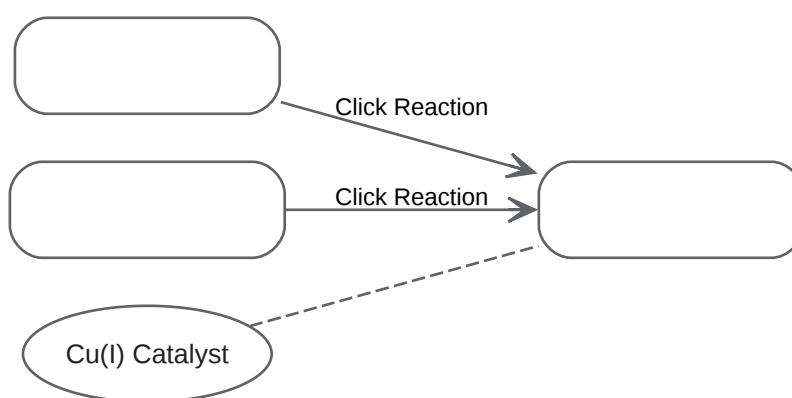
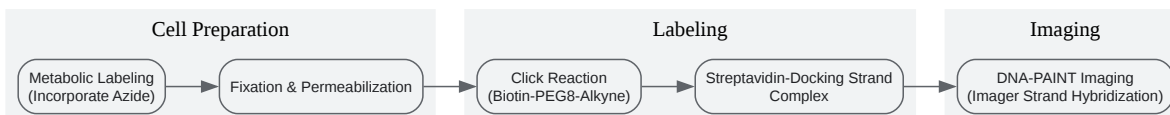
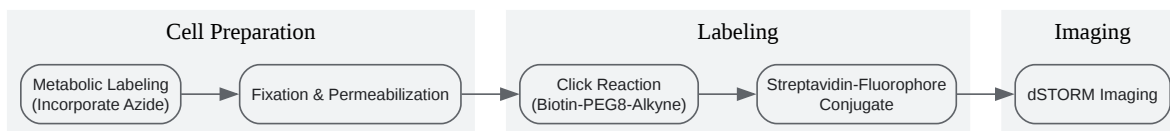
Materials:

- Cells with azide-labeled target structures (prepared as in Protocol 1, steps 1 & 2)
- **Biotin-PEG8-Alkyne**
- Click chemistry reagents (as in Protocol 1)
- Streptavidin
- Biotinylated DNA docking strand
- Fluorescently labeled DNA imager strand
- PBS
- Blocking buffer (e.g., 3% BSA in PBS)
- DNA-PAINT imaging buffer

Procedure:

- Click Chemistry Reaction:
 1. Perform the click chemistry reaction with **Biotin-PEG8-Alkyne** as described in Protocol 1, step 3.
- Formation of Streptavidin-Docking Strand Complex:
 1. Incubate streptavidin with a 4-fold molar excess of the biotinylated DNA docking strand in PBS for 30 minutes at room temperature to form a complex.
- Labeling with Streptavidin-Docking Strand Complex:
 1. Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
 2. Incubate the cells with the pre-formed streptavidin-docking strand complex (diluted in blocking buffer) for 1 hour at room temperature.
 3. Wash the cells extensively with PBS to remove unbound complexes.
- DNA-PAINT Imaging:
 1. Prepare the DNA-PAINT imaging buffer containing the fluorescently labeled DNA imager strand at an appropriate concentration (typically 0.1-10 nM).
 2. Replace the PBS with the DNA-PAINT imaging buffer.
 3. Proceed with imaging on a super-resolution microscope capable of DNA-PAINT.

Visualizations



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